molecular formula C27H30N4O5 B2786510 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione CAS No. 872855-34-0

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione

Cat. No.: B2786510
CAS No.: 872855-34-0
M. Wt: 490.56
InChI Key: XVAIWIHKZFWQTN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a piperazine ring substituted with a 4-methoxyphenyl group, an indole moiety modified with a morpholin-4-yl-2-oxoethyl side chain, and a central ethane-1,2-dione core. The piperazine and morpholine groups are common pharmacophores in medicinal chemistry, often enhancing bioavailability and receptor affinity. The ethane-1,2-dione moiety may contribute to metabolic stability and hydrogen-bonding interactions.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-35-21-8-6-20(7-9-21)28-10-12-30(13-11-28)27(34)26(33)23-18-31(24-5-3-2-4-22(23)24)19-25(32)29-14-16-36-17-15-29/h2-9,18H,10-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIWIHKZFWQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione , also known as E244-0451, is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This compound features a complex structure that includes piperazine and indole moieties, which are often associated with various pharmacological effects.

Chemical Structure

The molecular formula of the compound is C27H30N4O5C_{27}H_{30}N_{4}O_{5}. Its structural representation can be summarized as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Indole Moiety : A bicyclic structure that contributes to the compound's biological activity.
  • Methoxy Group : Enhances lipophilicity and potentially affects receptor binding.

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

The precise mechanism of action for E244-0451 has not been extensively studied; however, it is hypothesized that the compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring is often linked to affinity for these receptors, which could explain its antidepressant and potential neuroprotective effects.

Study 1: Antidepressant Activity

In a study examining the antidepressant potential of coumarin-piperazine derivatives, it was found that modifications to the piperazine ring significantly influenced receptor binding affinity. Compounds with methoxy substitutions exhibited varying degrees of activity at 5-HT_1A and D_2 receptors, which are crucial in mood regulation .

Study 2: Anticancer Activity

Another research effort focused on the synthesis of indole derivatives revealed that certain modifications led to increased cytotoxicity against cancer cell lines. The introduction of morpholine groups was noted to enhance the overall biological activity of the compounds tested .

Study 3: Antibacterial Effects

A critical review highlighted that several derivatives were tested for antibacterial activity using agar disc-diffusion methods. While E244-0451 specifically was not included in this study, related compounds showed significant inhibition against various bacterial strains, indicating a potential for further exploration in this area .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntidepressantCoumarin-piperazine derivativesIncreased serotonin receptor affinity
AnticancerIndole derivativesCytotoxicity against cancer cell lines
AntibacterialVarious derivativesInhibition of bacterial growth
NeuroprotectivePiperazine analogsAntioxidant and anti-inflammatory effects

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of piperazine and morpholine exhibit antidiabetic properties. The inclusion of these moieties in E244-0451 suggests potential efficacy in managing diabetes through mechanisms such as enhancing insulin sensitivity or modulating glucose metabolism .

Antioxidant Properties

Compounds similar to E244-0451 have been studied for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases including diabetes and cardiovascular disorders .

Anticancer Potential

The indole structure present in E244-0451 is known for its anticancer properties. Research has shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This makes E244-0451 a promising candidate for anticancer drug development .

Case Studies and Research Findings

Several studies have explored the effects of piperazine and morpholine derivatives on biological systems:

  • A study published in ChemMedChem demonstrated that certain piperazine derivatives showed significant inhibition of tyrosinase, an enzyme implicated in melanin production, suggesting potential applications in skin-related therapies .
StudyFindings
ChemMedChemInhibition of tyrosinase by piperazine derivatives
MDPI ReviewOverview of antidiabetic activities of morpholine derivatives
SAGE JournalsAntioxidant properties linked to indole structures

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Key Differences from Target Compound Reference
Target Compound 4-Methoxyphenylpiperazinyl, morpholinyl-2-oxoethyl-indolyl, ethane-1,2-dione ~527.5* Unknown (hypothesized CNS/anticancer) Reference compound for comparison -
BMS-853 (1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione) Benzoylpiperazinyl, 4,7-dimethoxyindolyl, ethane-1,2-dione 447.44 Anticancer (preclinical studies) Benzoyl vs. methoxyphenyl; dimethoxyindole vs. morpholinyl-ethylindole
MK29 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) Trifluoromethylphenylpiperazinyl, ethanone 312.3 Serotonin receptor modulation Lacks indole and dione; trifluoromethyl enhances lipophilicity
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone 4-Hydroxyphenylpiperazinyl, ethanone 220.3 Antifungal (ketoconazole precursor) Hydroxyl group vs. methoxy; simpler structure
919937-34-1 (1-(morpholin-4-yl)-2-{4-[(2-phenyl-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone) Morpholinyl, phenylindolyl-acetyl-piperazinyl 487.54 Potential CNS activity (structural analog) Phenylindole vs. morpholinyl-oxoethylindole; acetyl vs. dione

*Calculated based on molecular formula (C₃₀H₃₃N₅O₆).

Key Findings :

Piperazine Substituents :

  • The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in MK29 and the benzoyl group in BMS-853 . These differences influence receptor binding and metabolic stability.
  • The hydroxyphenyl analog () highlights how polar substituents enhance solubility but reduce blood-brain barrier penetration compared to methoxy .

Dione vs. Acetyl/Ethanone: The ethane-1,2-dione core may improve metabolic stability compared to ethanone (MK29) or acetyl () groups, which are prone to enzymatic reduction .

Morpholine Integration :

  • Morpholine rings (target compound and ) enhance solubility and mimic peptide bonds, aiding in target engagement .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis of this compound involves multi-step reactions, including amide bond formation, carbonylation, and piperazine coupling. Key considerations include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide formation to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for indole functionalization .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves intermediates, while recrystallization improves final product purity .
  • Yield Tracking : Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1.2:1 molar excess of morpholine derivative) to mitigate incomplete substitutions .

Basic: Which analytical techniques are critical for structural validation post-synthesis?

Rigorous characterization requires:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm piperazine, indole, and morpholine moieties. For example, the indole C3 proton appears as a singlet at δ 7.8–8.2 ppm, while morpholine protons resonate at δ 3.4–3.7 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy to distinguish from analogs .
  • Infrared Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm1^{-1}) and morpholine C-O-C vibrations (~1100 cm1^{-1}) .

Advanced: How can computational modeling predict receptor binding affinities?

Advanced studies employ:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors. Key pharmacophores (e.g., methoxyphenyl-piperazine) show π-π stacking with Phe residues in receptor pockets .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electron density distributions to optimize substituent effects on binding energy .
  • MD Simulations : Run 100-ns trajectories to evaluate conformational stability of receptor-ligand complexes, analyzing RMSD values (<2 Å for stable binding) .

Advanced: How to address contradictions in biological activity data across assays?

Discrepancies (e.g., varying IC50_{50} values in kinase vs. GPCR assays) require:

  • Assay-Specific Controls : Include reference inhibitors (e.g., ketanserin for 5-HT2A_{2A}) to validate assay conditions .
  • Meta-Analysis : Pool data from orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish target-specific vs. off-target effects .
  • Solubility Checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers, as aggregation can falsely reduce apparent activity .

Advanced: What methodologies assess metabolic stability in preclinical studies?

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate half-life (t1/2_{1/2}) using first-order kinetics .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
  • Plasma Stability Tests : Incubate in plasma (37°C, 24 hr) and quantify degradation products to predict in vivo stability .

Advanced: How to deconvolute the contributions of individual pharmacophores to activity?

  • SAR Studies : Synthesize analogs lacking specific groups (e.g., morpholine-2-oxoethyl or methoxyphenyl-piperazine) and compare IC50_{50} values in target assays .
  • Free-Wilson Analysis : Statistically correlate structural variations (e.g., substituent electronegativity) with activity trends using multivariate regression .
  • Photoaffinity Labeling : Incorporate photo-crosslinkers (e.g., benzophenone) into analogs to identify binding partners via pull-down assays and MS proteomics .

Advanced: What experimental designs evaluate thermal stability for formulation?

  • Differential Scanning Calorimetry (DSC) : Measure melting points and glass transition temperatures (Tg_g) to identify polymorphs. A sharp endotherm at >200°C suggests high crystalline stability .
  • Thermogravimetric Analysis (TGA) : Track weight loss under nitrogen to assess decomposition thresholds (>250°C indicates suitability for solid dosage forms) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV .

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